molecular formula C18H20N2O6 B3060035 6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate CAS No. 1609402-93-8

6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate

Cat. No. B3060035
CAS RN: 1609402-93-8
M. Wt: 360.4
InChI Key: FABUSQFFBYHBHX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as L-tetrahydropalmatine (L-THP) and is derived from the roots of the Corydalis yanhusuo plant. L-THP has been used in traditional Chinese medicine for centuries to treat various ailments, including pain and anxiety. In recent years, L-THP has been the focus of numerous scientific studies due to its potential therapeutic effects.

Scientific Research Applications

Cardiovascular Applications

The compound’s vasodilatory effects have implications for cardiovascular health. It relaxes blood vessels, potentially reducing hypertension and improving blood flow. Researchers are exploring its role in preventing cardiovascular diseases and managing endothelial dysfunction.

These applications highlight the versatility of 6,7-dimethoxy-THIQ oxalate in diverse scientific contexts. As research continues, we may uncover additional unique uses for this intriguing compound . If you’d like further details on any specific application, feel free to ask!

properties

IUPAC Name

6,7-dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.C2H2O4/c1-19-14-8-11-5-7-18-16(12-4-3-6-17-10-12)13(11)9-15(14)20-2;3-1(4)2(5)6/h3-4,6,8-10,16,18H,5,7H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUSQFFBYHBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CN=CC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate

CAS RN

1609402-93-8
Record name Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(3-pyridinyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609402-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate
Reactant of Route 2
6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate
Reactant of Route 3
6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate
Reactant of Route 4
6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate
Reactant of Route 5
6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate
Reactant of Route 6
Reactant of Route 6
6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate

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